![molecular formula C12H17ClFN3S B12216335 1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12216335.png)
1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic organic compound that features a unique combination of a thienyl and pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of the Thienyl Moiety: The thienyl ring is synthesized through a series of reactions starting from thiophene. Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Pyrazolyl Moiety: The pyrazolyl ring is synthesized from appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Coupling Reaction: The thienyl and pyrazolyl moieties are coupled using a suitable linker, often involving reductive amination or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom on the thienyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
- 1-(5-bromo-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
Uniqueness
1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C12H17ClFN3S |
|---|---|
Molecular Weight |
289.80 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H16FN3S.ClH/c1-9(2)16-6-5-10(15-16)7-14-8-11-3-4-12(13)17-11;/h3-6,9,14H,7-8H2,1-2H3;1H |
InChI Key |
MLIOKXIWNBDRIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12216261.png)
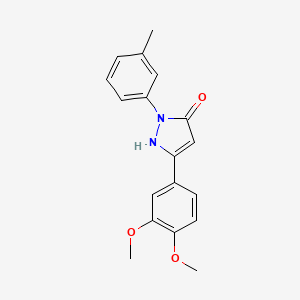
![7-(2-chlorophenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12216266.png)
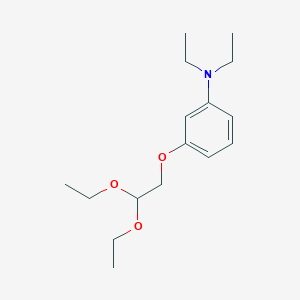
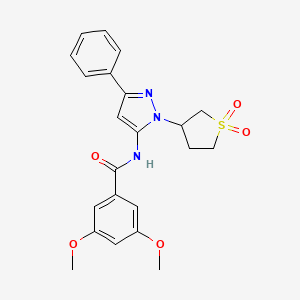
![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216284.png)

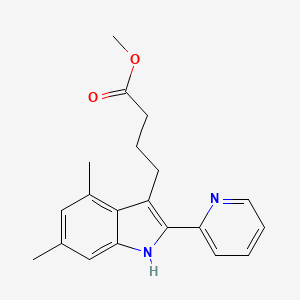

![2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12216300.png)
![2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12216302.png)
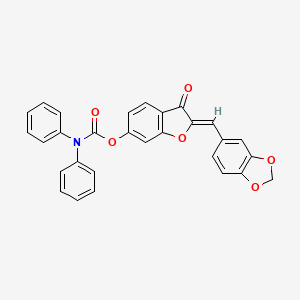
![1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12216314.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12216321.png)
